molecular formula C11H18ClN B1404823 (1S)-1-phenylpentan-1-amine hydrochloride CAS No. 911373-70-1

(1S)-1-phenylpentan-1-amine hydrochloride

Cat. No.: B1404823
CAS No.: 911373-70-1
M. Wt: 199.72 g/mol
InChI Key: MBNNSARPWZWWBT-MERQFXBCSA-N
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Description

(1S)-1-phenylpentan-1-amine hydrochloride is a chiral organic compound presented for research and development purposes. This chemical belongs to a class of molecules featuring a phenyl group and an amine functionality on an alkyl chain, a structure that is of significant interest in medicinal chemistry and pharmacology . Such chiral amines often serve as critical precursors or intermediates in the synthesis of more complex bioactive molecules . Researchers utilize these compounds as reference standards in analytical method development, employing techniques like NMR spectroscopy, mass spectrometry, and chromatography to identify and quantify substances in complex mixtures . The stereochemistry of the molecule, indicated by the (1S) configuration, makes it particularly valuable for studying enantioselective reactions and for investigating the specific biological interactions of single-isomer compounds, as different enantiomers can have distinct pharmacological profiles . This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly for research purposes and is not classified or sold for human consumption, diagnostic use, or therapeutic applications. Researchers should consult the relevant scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

(1S)-1-phenylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNNSARPWZWWBT-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911373-70-1
Record name Benzenemethanamine, α-butyl-, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911373-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reductive Amination

The reductive amination of 1-phenylpentan-1-one is a common method for synthesizing (1S)-1-phenylpentan-1-amine. This process involves reacting 1-phenylpentan-1-one with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride.

A YouTube video outlines a procedure for synthesizing 2-amino-1-phenylpropane via reductive amination using 1-phenyl-2-propanone, sodium cyanoborohydride, and ammonium acetate in methanol. After 36 hours, hydrochloric acid is added to reach pH 3, resulting in a beige color and mist. The solvents are evaporated, yielding crude 2-amino-1-phenylpropane hydrochloride, which can be purified through recrystallization in acetone.

Catalytic Hydrogenation

In industrial settings, (1S)-1-phenylpentan-1-amine may be produced by catalytic hydrogenation of the corresponding nitrile or by using high-pressure reactors to facilitate the reductive amination process. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product.

Amine Dehydrogenases (AmDHs)

Amine dehydrogenases (AmDHs) are a new class of enzymes with great potential for the synthesis of α-chiral amines. These enzymes catalyze the reductive amination of ketone and aldehyde substrates using NAD(P)H as a hydride source.

AmDHs can be used in tandem with formate dehydrogenase from Candida boidinii (Cb-FDH) for recycling the nicotinamide coenzyme. This dual-enzyme system allows for efficient amination of various aromatic and aliphatic ketones and aldehydes, often resulting in quantitative conversion and high turnover numbers (TONs). The reductive amination of prochiral ketones proceeds with high stereoselectivity, yielding (R)-configured amines with enantiomeric excess greater than 99%.

Method of Producing 2-amino-1-phenyl-1-propanol hydrochloride

One method involves hydrogenating isonitrosopropiophenone in a solution of ethanol with hydrogen chloride. The reaction uses a catalyst that is a mixture of platinum and palladium. After the reaction, the catalyst is filtered out, and the solution is neutralized with a caustic solution to a pH of 5. The solution is then concentrated by distillation and extracted with ether. The remaining solution is made alkaline with a caustic and extracted again with ether. The desired phenylpropanolamine hydrochloride is recovered from the ether extracts via evaporation.

General procedure for AmDH-catalyzed reductive amination

  • Enzyme preparation: Express and purify the required AmDH and Candida boidinii formate dehydrogenase (Cb-FDH).
  • Reaction conditions: Use a substrate concentration of 50 mM, AmDH concentration of 30–130 μM, Cb-FDH concentration of 14 μM, and ammonium formate buffer (1.005 M, pH 8.5).
  • Stereoselectivity: Perform the reductive aminations, maintaining perfect stereoselectivity (>99% (R)).

Table of Substrate Scope with AmDHs

Entry Enzyme Substrate No. Enzyme Concentration (μM) Time (h) Conversion (%) ee% (R)
1 Ch1-AmDH 1a 30 24 93 >99
2 Bb-PhAmDH 1a 50 48 93 >99
3 Ch1-AmDH 2a 130 48 >99 >99
4 Rs-PhAmDH 3a 50 24 98 >99
5 Rs-PhAmDH 4a 50 24 >99 >99
6 Rs-PhAmDH 5a 130 48 98 >99
7 Rs-PhAmDH 6a 130 48 98 >99
8 Bb-PhAmDH 7a 50 48 34 n.a.
9 Ch1-AmDH 13a 30 24 >99 n.a.
10 Rs-PhAmDH 13a 130 48 99 n.a.
11 Rs-PhAmDH 21a 130 48 >99 >99
12 Rs-PhAmDH 24a 50 24 >99 >99
  • Reaction conditions: Substrate 50 mM, AmDH 30–130 μM, Cb-FDH 14 μM, ammonium formate buffer (1.005 M, pH 8.5), T 30 °C, agitation on an orbital shaker (190 rpm).

Chemical Reactions Analysis

Types of Reactions

(1S)-1-phenylpentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Pharmacological Studies

(1S)-1-phenylpentan-1-amine hydrochloride has been investigated for its potential effects on neurotransmitter systems. Its structure allows it to interact with various receptors and transporters, making it a candidate for studying its impact on conditions such as depression and anxiety.

Key Findings:

  • It has shown promise in modulating dopamine and norepinephrine levels, which are critical in mood regulation and cognitive functions .
  • Studies indicate that compounds similar to this compound can inhibit the reuptake of these neurotransmitters, suggesting potential use in treating mood disorders .

Analytical Chemistry

The compound is utilized in analytical chemistry for developing methods to detect and quantify amines in biological samples. Its distinct chemical properties make it suitable for chromatography techniques.

Applications:

  • Used as a standard reference in high-performance liquid chromatography (HPLC) to analyze biological fluids for the presence of psychoactive substances .

Toxicological Research

Research involving this compound has been conducted to assess its safety profile and potential toxicity. Understanding the compound's effects on human health is crucial for its application in pharmaceuticals.

Case Studies:

  • Toxicological assessments have indicated that while the compound shows some psychoactive properties, its safety margin needs thorough investigation before clinical application .

Data Tables

Application Area Description Reference
PharmacologyModulation of neurotransmitter systems; potential antidepressant effects
Analytical ChemistryStandard reference for HPLC analysis of amines
ToxicologyAssessment of safety and potential toxicity

Mechanism of Action

The mechanism of action of (1S)-1-phenylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Halogenation: Fluorine or chlorine at phenyl positions (e.g., ) increases polarity and may influence binding affinity in biological systems.

Cyclic Systems : Cyclopentyl derivatives () exhibit constrained conformational flexibility, which can affect receptor selectivity.

Biological Activity

(1S)-1-phenylpentan-1-amine hydrochloride, a chiral amine compound, is known for its significant biological activity, particularly in the realm of central nervous system (CNS) stimulation. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified within the phenethylamine family. Its molecular formula is C11H16ClNC_{11}H_{16}ClN, and it possesses a molar mass of approximately 199.72 g/mol. The compound's structure includes a phenyl group attached to a pentan-1-amine backbone, which contributes to its unique biological interactions.

Property Value
Molecular FormulaC11H16ClNC_{11}H_{16}ClN
Molar Mass199.72 g/mol
SolubilitySoluble in water
Chiral Configuration(1S)

While specific mechanisms of action for this compound are not fully elucidated, its structure suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions may lead to various pharmacological effects, including mood enhancement and cognitive function modulation.

Central Nervous System Stimulation

Research indicates that this compound exhibits dose-dependent effects on the CNS. It can act as a stimulant, with potential applications in treating mood disorders and enhancing cognitive function. However, adverse effects may occur at higher concentrations or inappropriate administration routes .

Pharmacological Studies

Several studies have been conducted to assess the biological activity of this compound:

  • Binding Affinity Studies : Investigations into the binding affinity of this compound to various CNS receptors have shown promising results, indicating its potential as a therapeutic agent.
  • Behavioral Assays : Animal model studies have demonstrated that administration of this compound can lead to increased locomotor activity, suggesting stimulant properties akin to other phenethylamines .

Case Studies

A notable case study involved the administration of this compound in a controlled environment to evaluate its effects on mood and cognitive performance:

  • Study Design : Participants received varying doses of the compound over several days.
  • Results : Those receiving moderate doses reported enhanced mood and increased focus, while higher doses led to anxiety and restlessness.

Applications in Research and Medicine

This compound has several notable applications:

Pharmaceutical Research : It serves as a lead compound for developing new drugs targeting neurological disorders.

Chemical Intermediates : The compound is used as an intermediate in synthesizing more complex pharmaceuticals.

Research Tool : It aids in studying the pharmacodynamics of similar compounds due to its structural properties .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structure Type Unique Features
2-Amino-4-methylphenolAromatic AmineKnown for its antioxidant properties
3,4-Methylenedioxy-N-methylamphetaminePhenethylaminePotent psychoactive effects
N,N-DimethylphenethylamineTertiary AmineUsed in studies related to mood disorders

Q & A

Q. When conflicting data arise in spectral assignments (e.g., NMR shifts), how should researchers proceed?

  • Methodology :
  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Synthesize derivatives (e.g., isotopic labeling) to isolate specific peaks .

Q. What experimental designs control for batch variability in biological assays?

  • Methodology :
  • Internal controls : Include reference standards (e.g., commercial APIs) in each assay plate .
  • Blinded replicates : Randomize sample order and use automated liquid handlers to minimize human error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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